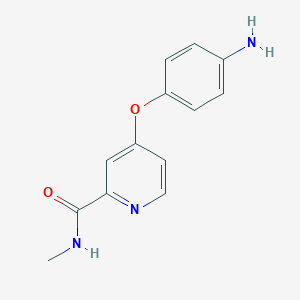

4-(4-Aminophenoxy)-N-methylpicolinamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZBPYPZLAEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586507 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284462-37-9 | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284462-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpicolinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284462379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(4-AMINOPHENOXY)-N-METHYLPICOLINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE332HKD3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a key intermediate in the development of advanced antitumor agents, including potent tyrosine kinase inhibitors[1]. This document outlines the synthetic route, detailed experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound (CAS No: 284462-37-9) is a versatile chemical intermediate recognized for its role in the synthesis of targeted cancer therapies[1]. Its structure is foundational for creating molecules that can interact with specific biological pathways involved in tumor proliferation[1]. The primary synthetic strategy involves a nucleophilic aromatic substitution (SNAr) reaction, which is both efficient and scalable.

Core Synthesis Pathway

The most common and well-documented synthesis of this compound proceeds in two main stages:

-

Synthesis of the key intermediate, 4-Chloro-N-methylpicolinamide.

-

Nucleophilic aromatic substitution (SNAr) reaction of 4-Chloro-N-methylpicolinamide with 4-Aminophenol (B1666318).

This pathway is favored for its efficiency and the commercial availability of the starting materials.

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are detailed accounts of the experimental procedures for the synthesis pathway.

Experiment 1: Synthesis of 4-Chloro-N-methylpicolinamide

This procedure outlines the preparation of the key intermediate from 2-picolinic acid.

-

Materials:

-

2-Picolinic acid

-

Thionyl chloride (SOCl₂) (3.5 equivalents)

-

N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.1 mL)

-

Tetrahydrofuran (B95107) (THF)

-

40% aqueous methylamine solution

-

-

Procedure:

-

A mixture of 2-picolinic acid, tetrahydrofuran (THF), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared in a reaction vessel.

-

Thionyl chloride (3.5 equivalents) is added to the mixture.

-

The reaction mixture is heated to 70°C and stirred for 16 hours to produce the acid chloride.[2]

-

After the formation of the acid chloride, the reaction mixture is cooled to 0-3°C.

-

A 40% aqueous solution of methylamine is then added slowly to the cooled mixture.

-

The reaction is stirred at this temperature for four hours.[2]

-

Upon completion, the product, 4-chloro-N-methylpicolinamide, is isolated. This intermediate can be purified by standard methods if necessary.

-

Experiment 2: Synthesis of this compound

This protocol describes the final step in the synthesis, the SNAr reaction.

-

Materials:

-

4-Aminophenol (1 g, 9.2 mmol)

-

Potassium tert-butoxide (KOtBu) in THF (1M solution, 9.7 mL, 9.7 mmol)

-

4-Chloro-N-methylpicolinamide (1.6 g, 9.2 mmol)

-

Potassium carbonate (K₂CO₃) (0.64 g, 4.6 mmol)

-

N,N-Dimethylformamide (DMF) (20 mL)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Magnesium sulfate

-

-

Procedure:

-

To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), a 1M solution of potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) is added at room temperature.[3][4]

-

The mixture is stirred for 2 hours.

-

4-Chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) are then added to the reaction mixture.[3][4]

-

The reaction mixture is heated to 80°C and maintained for 6 hours.[3][4]

-

After cooling to room temperature, the mixture is extracted with ethyl acetate (50 mL).[3][4]

-

The organic layer is washed with brine (20 mL) and dried over magnesium sulfate.[3][4]

-

The solvent is removed under reduced pressure (in vacuo).[3][4]

-

The resulting residue is purified by column chromatography to yield this compound as a light-brown solid.[3][4]

-

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis pathway.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Picolinic Acid | SOCl₂, DMF, THF, 40% aq. CH₃NH₂ | 70, then 0-3 | 16, then 4 | ~95 | [2] |

| 2 | 4-Aminophenol, 4-Chloro-N-methylpicolinamide | KOtBu, K₂CO₃, DMF | 80 | 6 | 80 | [3][4] |

Logical Workflow for Synthesis

The synthesis of this compound follows a clear and logical progression, as illustrated in the workflow diagram below. This process is designed to be efficient and high-yielding.

Caption: Logical workflow for the synthesis of this compound.

This guide provides the essential information for the successful synthesis of this compound. Researchers are advised to follow standard laboratory safety procedures when handling the chemicals and reagents involved.

References

The Enigmatic Core: Deconstructing 4-(4-Aminophenoxy)-N-methylpicolinamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a pivotal chemical intermediate, primarily recognized for its integral role in the synthesis of multi-kinase inhibitors, most notably Sorafenib. While its direct biological activity as a standalone agent is not extensively documented in publicly available research, its molecular framework is fundamental to the therapeutic action of the final drug molecules. This technical guide delineates the current understanding of this compound, focusing on its established role as a precursor and the imputed mechanistic significance of its structure within the context of the broader class of tyrosine kinase inhibitors. We will extrapolate its likely contribution to the mechanism of action by examining the well-characterized activity of Sorafenib, for which it is a key building block.

Introduction: A Critical Intermediate in Kinase Inhibitor Synthesis

This compound has garnered significant attention in medicinal chemistry as a crucial structural component for a range of advanced anti-tumor agents.[1] Its synthesis is a critical step in the production of potent tyrosine kinase inhibitors. While some commercial sources suggest a potential standalone antiproliferative activity, targeting the MET receptor tyrosine kinase, this claim is not substantiated by peer-reviewed scientific literature.[1] Therefore, this guide will focus on its established and verifiable role as a synthetic intermediate.

The primary utility of this compound lies in its function as the scaffold upon which the final pharmacophore of drugs like Sorafenib is assembled.[2] Its structure provides the necessary chemical handles for the subsequent addition of other molecular fragments that are essential for high-affinity binding to the target kinases.

Imputed Mechanism of Action: A Structural Perspective

The mechanism of action of this compound as a standalone agent is not well-defined in the scientific literature. However, by analyzing its structure as a key fragment of Sorafenib, we can infer its contribution to the overall activity of the final drug. Sorafenib is a multi-kinase inhibitor that targets several key enzymes involved in tumor cell proliferation and angiogenesis, including RAF kinases, Vascular Endothelial Growth Factor Receptors (VEGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).

The 4-aminophenoxy moiety of the intermediate is crucial for the formation of the urea (B33335) linkage in Sorafenib, which is a common feature in many Type II kinase inhibitors. This urea group forms critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The N-methylpicolinamide portion of the molecule contributes to the overall conformation and solubility of the final drug, influencing its pharmacokinetic and pharmacodynamic properties.

The MET Kinase Hypothesis

While not yet validated in peer-reviewed studies, the hypothesis that this compound may possess intrinsic MET inhibitory activity is noteworthy.[1] The MET receptor tyrosine kinase pathway is a critical driver in many cancers, and its inhibition is a validated therapeutic strategy. The structural motifs present in the intermediate are consistent with those found in other kinase inhibitors. Further investigation is warranted to explore this potential direct biological activity.

Quantitative Data: Extrapolated from Sorafenib

As no quantitative data for the direct biological activity of this compound is available, the following table summarizes the inhibitory activity of Sorafenib, for which it is a key precursor. This data provides context for the potency of the final drug product derived from this intermediate.

| Target Kinase | IC50 (nM) |

| RAF-1 | 6 |

| B-RAF (wild-type) | 22 |

| B-RAF (V600E mutant) | 38 |

| VEGFR-2 | 90 |

| VEGFR-3 | 20 |

| PDGFR-β | 57 |

| c-KIT | 68 |

| FLT3 | 58 |

This data is for Sorafenib and is provided to illustrate the therapeutic potential of molecules derived from this compound.

Experimental Protocols

The following are representative experimental protocols used to characterize the activity of kinase inhibitors like Sorafenib, which are synthesized from this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

-

Reagents and Materials:

-

Recombinant human kinase (e.g., RAF-1, VEGFR-2)

-

Kinase-specific substrate (e.g., MEK-1 for RAF-1)

-

ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P

-

Test compound (dissolved in DMSO)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

The test compound is serially diluted in DMSO and added to the wells of a 96-well plate.

-

The recombinant kinase and its specific substrate are added to the wells.

-

The kinase reaction is initiated by the addition of radiolabeled ATP.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C for 30 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., EDTA).

-

The reaction mixture is transferred to a filter plate to capture the phosphorylated substrate.

-

The filter plate is washed to remove unincorporated ATP.

-

The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549, HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

-

Visualizations

The following diagrams illustrate the key concepts related to the role and context of this compound.

Caption: Synthetic pathway highlighting the role of the intermediate.

Caption: Inferred structural contributions of the intermediate.

Caption: Key signaling pathways targeted by the final drug product.

Conclusion and Future Directions

This compound is a well-established and indispensable intermediate in the synthesis of potent multi-kinase inhibitors. While its own therapeutic potential remains to be rigorously evaluated and confirmed in the scientific literature, its structural contribution to the final drug products is undeniable. Future research should aim to definitively characterize the direct biological activity of this molecule, particularly its putative interaction with the MET kinase, to explore its potential as a therapeutic agent in its own right. Such studies would require comprehensive in vitro kinase screening, cell-based functional assays, and potentially in vivo studies to elucidate its standalone mechanism of action and therapeutic window. Until such data becomes available, its primary and critical role remains that of a foundational building block in the development of life-saving cancer therapeutics.

References

An In-depth Technical Guide to the Chemical Properties of 4-(4-Aminophenoxy)-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate in the synthesis of advanced anti-tumor agents. The information is presented to support research, development, and application of this compound in medicinal chemistry and pharmacology.

Chemical Identity and Physical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C13H13N3O2.[1] It is also known by several synonyms, including 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide and Sorafenib impurity A.[1][2] The compound is a solid at room temperature, appearing as a white to light yellow or light orange crystalline powder.[1]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 284462-37-9 | [1][2] |

| Molecular Formula | C13H13N3O2 | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Melting Point | 110-112 °C | [1][3] |

| Boiling Point (Predicted) | 476.8 ± 40.0 °C | [1][3] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| pKa (Predicted) | 13.96 ± 0.46 | [1] |

| LogP | 0.9 | [1] |

| Physical Form | Solid, Crystal - Powder | [1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Identifiers

| Spectroscopic Data | Identifier | Reference |

| InChI | InChI=1S/C13H13N3O2/c1-15-13(17)12-8-11(6-7-16-12)18-10-4-2-9(14)3-5-10/h2-8H,14H2,1H3,(H,15,17) | [1][2] |

| InChIKey | RXZZBPYPZLAEFC-UHFFFAOYSA-N | [1][2] |

| SMILES | C1(C(NC)=O)=NC=CC(OC2=CC=C(N)C=C2)=C1 | [1] |

Various spectroscopic techniques have been used to characterize the compound, including 1H NMR, 13C NMR, Mass Spectrometry (GC-MS), and Infrared (FTIR) and Raman spectroscopy.[2][4]

Synthesis and Experimental Protocols

This compound is primarily synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[5] A common method involves the reaction of 4-aminophenol (B1666318) with a 4-halopicolinamide derivative.

Experimental Protocol: Synthesis of this compound [1][6]

-

Materials:

-

4-Aminophenol

-

Potassium tert-butoxide (1M in THF)

-

N,N-Dimethylformamide (DMF)

-

4-chloro-N-methyl-2-pyridinecarboxamide

-

Potassium carbonate

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate

-

-

Procedure:

-

Dissolve 4-aminophenol (9.2 mmol) in DMF (20 mL).

-

Add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) to the solution at room temperature and stir for 2 hours.

-

Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

-

Heat the mixture to 80 °C and maintain for 6 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to yield this compound as a light-brown solid (yield: 80%).[1][6]

-

Biological Activity and Mechanism of Action

This compound is a crucial pharmaceutical intermediate, primarily for the synthesis of potent tyrosine kinase inhibitors like Sorafenib.[5] It also exhibits intrinsic antitumor properties.[5]

The compound's mechanism of action involves the inhibition of the MET protein, a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and angiogenesis.[5] By targeting the MET signaling pathway, it can induce apoptosis and inhibit the formation of new blood vessels in tumors.[7][8]

Derivatives of this compound have shown antiproliferative activity against various cancer cell lines, including HepG2 (human liver cancer) and HCT116 (human colon cancer).[7][8][9]

Safety and Handling

This compound is classified as an irritant.[1] It can cause skin and serious eye irritation.[1][3] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[3]

Table 3: GHS Hazard Information

| Hazard Statement | Code | Reference |

| Causes skin irritation | H315 | [1][3] |

| Causes serious eye irritation | H319 | [1][3] |

| May cause respiratory irritation | H335 |

Standard laboratory safety protocols should be followed to minimize exposure. Store in a dark, inert atmosphere at room temperature.[1]

Applications in Drug Discovery

The structural features of this compound make it a versatile building block for the synthesis of a wide range of novel drug candidates.[5] Its primary application is as a key intermediate in the production of multi-kinase inhibitors for targeted cancer therapy.[5] Its own antitumor and anti-angiogenic properties also make it a subject of interest for further investigation as a potential therapeutic agent.[5][7][8] The deuterated form of this compound is used as a tracer and internal standard for quantitative analysis in various analytical techniques.[10]

References

- 1. This compound | 284462-37-9 [chemicalbook.com]

- 2. This compound | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound(284462-37-9) 1H NMR spectrum [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide (CAS 284462-37-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical properties, characterization, and potential biological significance of the compound with CAS number 284462-37-9. Chemically identified as 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide, this molecule is also known as a significant impurity of Sorafenib (B1663141), a multi-kinase inhibitor used in cancer therapy, and is designated as Sorafenib Impurity A.[1][2] Understanding the properties and biological activity of this compound is crucial for the quality control of Sorafenib manufacturing and for exploring its own therapeutic potential.

This guide details its physicochemical characteristics, provides established analytical methodologies for its identification and quantification, and explores its potential mechanisms of action through relevant signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical properties of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are summarized below. These properties are essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 284462-37-9 | [3] |

| IUPAC Name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | [4] |

| Synonyms | 4-(4-Aminophenoxy)-N-methylpicolinamide, Sorafenib Impurity A, [4-(4-Aminophenoxy)(2-pyridyl)]-N-methylcarboxamide | [3][5][6] |

| Molecular Formula | C₁₃H₁₃N₃O₂ | [3] |

| Molecular Weight | 243.26 g/mol | [3] |

| Appearance | Light brown to brown solid; Off-white to beige to yellow to brown powder; Crystal - Powder | [7] |

| Melting Point | 110-116 °C | [7] |

| Boiling Point (Predicted) | 476.8 ± 40.0 °C | [8] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [8] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | [7] |

| Storage Conditions | 2-8 °C, store in a dark place under an inert atmosphere | [3][7] |

Characterization and Analytical Protocols

Accurate characterization and quantification of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide are critical for quality control and research purposes. The following sections detail experimental protocols for its synthesis and analysis using various chromatographic and spectroscopic techniques.

Synthesis Protocol

A representative synthetic route to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide involves a nucleophilic aromatic substitution reaction.[8]

Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide

-

Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (B1666318) (1.0 g, 9.2 mmol) in 20 mL of dimethylformamide (DMF).

-

Base Addition: To the solution, add 1M potassium tert-butoxide in tetrahydrofuran (B95107) (THF) (9.7 mL, 9.7 mmol) at room temperature. Stir the mixture for 2 hours.

-

Addition of Pyridine Derivative: Add 4-chloro-N-methyl-2-pyridinecarboxamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80 °C and maintain for 6 hours.

-

Work-up: After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (50 mL). Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography to yield the final product as a light-brown solid.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the separation, identification, and quantification of impurities in pharmaceutical manufacturing. The following table summarizes a typical HPLC method adaptable for the analysis of 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide.

| Parameter | Condition | Reference(s) |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | [9] |

| Mobile Phase | Acetonitrile / Phthalate Buffer / Methanol (75:24.5:0.5, v/v/v), pH 4 | [9] |

| Flow Rate | 1.5 mL/min | [9] |

| Detection | UV at 255 nm | [9] |

| Injection Volume | 20 µL | [9] |

| Column Temperature | Ambient | [9] |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Prepare a stock solution of the reference standard in methanol. Further dilute with the mobile phase to create a series of calibration standards.

-

Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate to ensure complete dissolution, and then dilute with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm filter before injection.

-

Chromatographic Run: Equilibrate the HPLC system with the mobile phase. Inject the prepared standards and samples.

-

Data Analysis: Identify the peak corresponding to 4-(4-Aminophenoxy)-N-methyl-2-pyridinecarboxamide based on its retention time compared to the standard. Quantify the amount of the compound by constructing a calibration curve from the peak areas of the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer: spectral width of 12-16 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct the spectrum.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

Structural Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum to confirm the molecular structure. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more complex structural assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: As the solvent evaporates, ions of the analyte are released and transferred into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Interpretation: The mass-to-charge ratio (m/z) of the most abundant ion should correspond to the calculated molecular weight of the protonated molecule (C₁₃H₁₃N₃O₂ + H⁺ ≈ 244.27). Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data for further structural confirmation.

Potential Biological Activity and Signaling Pathways

As an impurity of the kinase inhibitor Sorafenib, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide may possess its own biological activity. Preliminary information suggests that it may inhibit cancer cell growth by targeting key signaling proteins.

B-Raf Kinase Inhibition

One report suggests that this compound inhibits the growth of cancer cells by binding to the active site of B-Raf and blocking its activity. B-Raf is a serine/threonine-protein kinase that is a central component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.

MET Kinase Inhibition

Another potential mechanism of action for this compound is the inhibition of the MET protein, a receptor tyrosine kinase.[10] The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell growth, survival, and motility. Aberrant activation of this pathway is implicated in the development and progression of various cancers.

References

- 1. Frontiers | HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations [frontiersin.org]

- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and validation of a UPLC-MS/MS method for simultaneous detection of doxorubicin and sorafenib in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. HPLC-UV method development and validation for anticancer drug sorafenib and the co-prescribed drug dexamethasone: application to pharmacokinetic evaluation of sorafenib nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 284462-37-9 [chemicalbook.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. nbinno.com [nbinno.com]

Unveiling the Biological Landscape of 4-(4-Aminophenoxy)-N-methylpicolinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a key chemical intermediate recognized for its integral role in the synthesis of a variety of pharmacologically active compounds, most notably potent tyrosine kinase inhibitors. While its primary utility lies in its function as a structural scaffold for more complex molecules, understanding its intrinsic biological properties and its targeted interactions is crucial for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the biological context of this compound, with a focus on its implicit activity as an inhibitor of the MET signaling pathway, a critical mediator of cell growth and proliferation. This document details the MET signaling cascade, presents antiproliferative activity data of its derivatives, and provides established protocols for relevant biological and synthetic procedures.

Introduction

This compound has emerged as a valuable building block in medicinal chemistry, particularly in the development of oncology therapeutics. Its structure is a recurring motif in a number of potent inhibitors of receptor tyrosine kinases (RTKs), which are key players in intracellular signaling pathways that govern cell survival, proliferation, and migration. The dysregulation of these pathways is a hallmark of many cancers, making them attractive targets for drug development.

The primary mechanism of action associated with derivatives of this compound is the inhibition of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1] This guide will explore the biological activity of compounds derived from this compound, providing a foundational understanding for researchers in the field.

The MET Signaling Pathway

The MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. This pathway is instrumental in normal cellular processes, but its aberrant activation is strongly implicated in tumorigenesis and metastasis. Key downstream signaling cascades include the RAS/MAPK and PI3K/AKT pathways, which ultimately regulate gene expression related to cell cycle progression, survival, and motility.

Below is a diagram illustrating the MET signaling pathway and the putative point of inhibition by compounds derived from this compound.

Quantitative Biological Activity Data

While this compound is primarily documented as a synthetic intermediate, studies on its derivatives have demonstrated significant antiproliferative and kinase inhibitory activities. The following tables summarize the reported in vitro efficacy of these derivatives against various cancer cell lines and the c-Met kinase.

Table 1: Antiproliferative Activity of N-Methyl-4-phenoxypicolinamide Derivatives

| Compound | A549 IC₅₀ (µM) | H460 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

|---|---|---|---|

| Derivative 8e | 3.6 | 1.7 | 3.0 |

| Sorafenib (Reference) | - | - | - |

Data from: Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives.[2]

Table 2: Biological Activity of 4-(4-aminophenoxy)picolinamide Derivatives

| Compound | A549 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | c-Met Kinase IC₅₀ (nM) |

|---|---|---|---|---|

| Derivative 46 | 0.26 | - | - | 46.5 |

| Cabozantinib (Reference) | >1 | - | - | - |

Data from: Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. This section provides protocols for the synthesis of the core compound and for a standard in vitro antiproliferative assay.

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.

Materials:

-

4-Aminophenol

-

4-Chloro-N-methylpicolinamide

-

Potassium tert-butoxide

-

Potassium carbonate

-

Dry N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Dissolve 4-aminophenol in dry DMF.

-

Add potassium tert-butoxide to the solution and stir the mixture at room temperature for 2 hours.

-

Add 4-chloro-N-methylpicolinamide and potassium carbonate to the reaction mixture.

-

Heat the mixture to 80°C under a nitrogen atmosphere for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and brine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.[2]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, H460, HT-29)

-

Complete cell culture medium

-

96-well plates

-

This compound or its derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a period of 48 to 72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Conclusion

This compound is a fundamentally important molecule in the landscape of modern drug discovery, particularly in the pursuit of novel anticancer agents. While it may not be the final active pharmaceutical ingredient, its role as a scaffold for potent MET inhibitors is undeniable. The information presented in this guide, from the intricacies of the MET signaling pathway to the practicalities of synthesis and biological evaluation, provides a solid foundation for researchers aiming to leverage this versatile intermediate in the design and development of next-generation targeted therapies. Further investigation into the intrinsic biological activity of the core molecule itself may yet reveal untapped therapeutic potential.

References

A Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: A Core Intermediate in Sorafenib Synthesis

Abstract: This document provides a detailed technical overview of 4-(4-aminophenoxy)-N-methylpicolinamide, a critical intermediate in the manufacturing of Sorafenib, a multi-kinase inhibitor used in oncology. We will explore its physicochemical properties, detailed synthesis protocols, and its pivotal role in the final construction of the Sorafenib molecule. Furthermore, this guide elucidates the mechanism of action of Sorafenib by visualizing the key signaling pathways it inhibits. The content is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction

This compound (CAS No: 284462-37-9) is an advanced pharmaceutical intermediate essential for the synthesis of Sorafenib.[1][2] Sorafenib is a potent oral multi-kinase inhibitor that targets key pathways involved in tumor cell proliferation and angiogenesis, making it a vital treatment for advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[3] The structure of this compound provides the core scaffold upon which the final urea (B33335) moiety of Sorafenib is constructed. Its efficient and high-purity synthesis is, therefore, a cornerstone of the overall manufacturing process for this important anti-cancer agent.[1][4]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in subsequent synthetic steps.

| Property | Value | Reference(s) |

| CAS Number | 284462-37-9 | [5][6] |

| Molecular Formula | C13H13N3O2 | [5][7] |

| Molecular Weight | 243.26 g/mol | [5][7] |

| Appearance | Light-brown solid or white powder | [5][6][8] |

| Melting Point | 110-112 °C | [6][9] |

| Boiling Point | 476.8 °C at 760 mmHg | [6][9] |

| Purity | Typically ≥98% | [8][10] |

| IUPAC Name | 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide | [7] |

| Storage | Store in a freezer or at room temperature | [9] |

Synthesis of this compound

The synthesis of this key intermediate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. One of the most common and efficient routes involves the coupling of 4-aminophenol (B1666318) with a chlorinated picolinamide (B142947) derivative.[1][5]

This protocol outlines a widely cited method for preparing the title intermediate.[5][8]

Reaction Scheme: (4-chloro-N-methylpicolinamide) + (4-aminophenol) → this compound

Materials and Reagents:

-

4-aminophenol

-

4-chloro-N-methylpicolinamide

-

Potassium tert-butoxide (KOtBu)

-

Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Magnesium sulfate (B86663) (MgSO4)

Procedure:

-

To a solution of 4-aminophenol (1 g, 9.2 mmol) in DMF (20 mL), add 1M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.[5][8]

-

Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.[5][8]

-

Heat the reaction mixture to 80 °C and maintain for 6 hours.[5][8]

-

After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).[5][8]

-

Wash the organic layer with brine (20 mL) and dry over anhydrous magnesium sulfate.[5][8]

-

Purify the resulting residue by column chromatography to yield the final product as a light-brown solid.[5][8]

| Parameter | Value | Reference(s) |

| Starting Materials | 4-aminophenol, 4-chloro-N-methylpicolinamide | [5][8] |

| Base/Catalyst | Potassium tert-butoxide, Potassium carbonate | [5][8] |

| Solvent | DMF | [5][8] |

| Reaction Temperature | 80 °C | [5][8] |

| Reaction Time | 6 hours | [5][8] |

| Reported Yield | 80% - 98% | [5][11] |

| Purification Method | Column Chromatography / Recrystallization | [5][11] |

The following diagram illustrates the workflow for the synthesis of the Sorafenib intermediate.

Caption: Workflow for the synthesis of this compound.

Role in Sorafenib Synthesis and Final Step Protocol

This compound serves as the nucleophilic amine component in the final step of Sorafenib synthesis. It reacts with an activated carbonyl compound, typically an isocyanate or a carbamate (B1207046), to form the characteristic urea linkage of the Sorafenib molecule.[12][13]

This protocol describes the reaction of the intermediate with a phenyl carbamate to yield Sorafenib.[11]

Reaction Scheme: (Intermediate) + [Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate] → Sorafenib

Materials and Reagents:

-

This compound (the intermediate)

-

Phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Procedure:

-

Dissolve phenyl 4-chloro-3-(trifluoromethyl)phenyl carbamate (3.25 mmol) and DABCO (0.5 mmol) in acetonitrile (6 mL) at room temperature.[11]

-

Add a solution of this compound (2.7 mmol) dropwise to the mixture.[11]

-

Heat the resulting reaction mixture at reflux (65 °C) for 1 hour.[11]

-

A solid precipitate will form. Filter the solid.

-

Wash the resulting residue several times with hexane to obtain pure Sorafenib.[11]

The diagram below outlines the logical relationship between the key precursors and the final drug product, highlighting the central role of this compound.

Caption: Logical pathway of Sorafenib synthesis from key starting materials.

Sorafenib: Mechanism of Action and Signaling Pathways

Sorafenib functions by inhibiting multiple protein kinases involved in both tumor cell proliferation (tumor growth) and angiogenesis (the formation of new blood vessels that supply tumors).[14][15] Its primary targets include the RAF serine/threonine kinases and the receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[16][17]

-

Inhibition of RAF/MEK/ERK Pathway: By blocking RAF kinases (C-RAF, B-RAF), Sorafenib shuts down the downstream MEK/ERK signaling cascade, which is crucial for regulating cell division and survival. This action directly inhibits tumor cell proliferation.[16][17]

-

Anti-Angiogenic Effects: Sorafenib inhibits VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are critical for the formation of new blood vessels. By blocking these receptors on endothelial cells, it chokes off the blood supply to the tumor, thus impeding its growth and potential for metastasis.[14][16]

The diagram below visualizes these interconnected pathways and the points of inhibition by Sorafenib.

Caption: Signaling pathways inhibited by Sorafenib, leading to reduced tumor growth.

Conclusion

This compound is demonstrably more than a simple precursor; it is a strategically vital intermediate in the synthesis of Sorafenib. The methods for its preparation are well-established, offering high yields and purity, which are essential for the efficacy and safety of the final active pharmaceutical ingredient. A thorough understanding of its synthesis, properties, and role in the greater context of Sorafenib production is indispensable for professionals engaged in the development and manufacturing of modern targeted cancer therapies.

References

- 1. nbinno.com [nbinno.com]

- 2. China this compound 284462-37-9 [chinachemnet.com]

- 3. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. tradeindia.com [tradeindia.com]

- 7. This compound | C13H13N3O2 | CID 16655129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 284462-37-9 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. anaxlab.com [anaxlab.com]

- 11. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 12. benchchem.com [benchchem.com]

- 13. tarjomefa.com [tarjomefa.com]

- 14. ClinPGx [clinpgx.org]

- 15. youtube.com [youtube.com]

- 16. droracle.ai [droracle.ai]

- 17. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Aminophenoxy)-N-methylpicolinamide: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Aminophenoxy)-N-methylpicolinamide, a key chemical intermediate in the synthesis of the multi-kinase inhibitor, Sorafenib (B1663141). The document details the historical context of its discovery, various patented and published methods for its chemical synthesis, and its physicochemical properties. While primarily recognized for its role in the production of Sorafenib, this guide also explores the compound's own potential biological activities, including its suggested role as a c-Met kinase inhibitor. Detailed experimental protocols for its synthesis are provided, alongside a discussion of the c-Met signaling pathway, a potential target for this class of molecules. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate a deeper understanding of this important pharmaceutical intermediate.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 284462-37-9, is a heterocyclic aromatic ether.[1] Its molecular structure, comprising a picolinamide (B142947) moiety linked to an aminophenoxy group, has positioned it as a critical building block in medicinal chemistry. The discovery and development of this compound are intrinsically linked to the successful development of Sorafenib (marketed as Nexavar®), a landmark oral multi-kinase inhibitor approved for the treatment of various cancers.[2][3] This guide will delve into the scientific journey of this compound, from its synthesis to its role in the creation of a life-saving therapeutic.

Discovery and History

The history of this compound is a direct consequence of the extensive research and development efforts that led to the discovery of Sorafenib. In the early 2000s, Bayer Pharmaceuticals and Onyx Pharmaceuticals were engaged in a high-throughput screening campaign to identify novel inhibitors of the Raf/MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation.[3] This effort led to the identification of a new class of bi-aryl ureas as potent Raf kinase inhibitors.

The synthesis of these complex molecules required a modular approach, with the need for versatile and efficiently produced intermediates. This compound emerged as a pivotal intermediate, providing the necessary scaffold to which the second aryl urea (B33335) component could be attached to create the final drug substance, Sorafenib.[4] Its design allowed for a convergent synthesis strategy, which is often more efficient and higher-yielding for large-scale production. While developed as an intermediate, its structural similarity to other kinase inhibitors has led to investigations into its own potential biological activity.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, formulation, and quality control in a research and manufacturing setting.

| Property | Value | Reference |

| CAS Number | 284462-37-9 | [1] |

| Molecular Formula | C13H13N3O2 | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | Light-brown solid | [1] |

| Melting Point | 110-112 °C | [1] |

| Boiling Point (Predicted) | 476.8 ± 40.0 °C | [1] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

| InChIKey | RXZZBPYPZLAEFC-UHFFFAOYSA-N | [6] |

Chemical Synthesis

The synthesis of this compound has been approached through several routes, often optimized for yield, purity, and industrial scalability. The most common strategies involve the etherification of a picolinamide derivative with 4-aminophenol (B1666318) or a protected equivalent.

General Synthesis Workflow

The logical flow for a common synthetic approach is outlined in the diagram below. This workflow illustrates the key transformations from readily available starting materials to the final product.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound, adapted from published literature.

Protocol 1: Synthesis from 4-Aminophenol and 4-Chloro-N-methylpicolinamide [1]

-

Step 1: Reaction Setup

-

To a solution of 4-aminophenol (1 g, 9.2 mmol) in dimethylformamide (DMF, 20 mL), add 1M potassium tert-butoxide in tetrahydrofuran (B95107) (THF, 9.7 mL, 9.7 mmol) at room temperature.

-

Stir the mixture for 2 hours.

-

-

Step 2: Etherification

-

To the reaction mixture, add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol).

-

Heat the reaction mixture to 80 °C for 6 hours.

-

-

Step 3: Work-up and Purification

-

After cooling, extract the reaction mixture with ethyl acetate (B1210297) (50 mL).

-

Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

-

Remove the solvent in vacuo.

-

Purify the residue by column chromatography to afford this compound as a light-brown solid.

-

Yield: 2.2 g (80%).

-

Protocol 2: Alternative Hydrogenation Route

-

This route involves the etherification of p-nitrophenol with 4-chloro-N-methylpicolinamide, followed by the reduction of the nitro group.

Caption: An alternative synthetic route via a nitro intermediate.

Biological Activity and Mechanism of Action

While primarily an intermediate, the structural features of this compound suggest potential intrinsic biological activity. Some commercial suppliers and literature indicate that it may act as a c-Met kinase inhibitor.[5] The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[7] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[2][8]

The c-Met Signaling Pathway

The c-Met signaling pathway is a complex network of intracellular signaling cascades. Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This leads to the activation of several key pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively promote cell growth, survival, and metastasis.[3][7]

Caption: A simplified diagram of the c-Met signaling pathway.

Antiproliferative Activity Data

Currently, there is a lack of publicly available, peer-reviewed data quantifying the direct antiproliferative activity (e.g., IC50 values) of this compound against cancer cell lines. However, studies on derivatives of this compound have shown promising results. For example, a series of N-methyl-4-phenoxypicolinamide derivatives were synthesized and evaluated for their cytotoxic activity, with some compounds showing superior or comparable activity to Sorafenib against A549, H460, and HT29 cell lines.[8] This suggests that the core scaffold of this compound is a viable starting point for the development of novel anticancer agents.

Preclinical and Clinical Development

To date, there is no evidence in the public domain of this compound entering preclinical or clinical development as a standalone therapeutic agent. Its development and use have been exclusively as a key intermediate in the manufacturing of Sorafenib.

Conclusion

This compound stands as a testament to the critical role of chemical intermediates in the development of modern pharmaceuticals. Its history is interwoven with the success of Sorafenib, a multi-kinase inhibitor that has had a significant impact on the treatment of cancer. While its primary role has been in synthesis, its chemical structure holds potential for intrinsic biological activity, particularly as a c-Met kinase inhibitor. Further research is warranted to fully elucidate the standalone therapeutic potential of this versatile molecule. This guide has provided a comprehensive overview of its discovery, synthesis, and potential biological significance, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. This compound | 284462-37-9 [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. 284462-37-9 | this compound | Sorafenib | Ambeed.com [ambeed.com]

- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

Potential Targets of 4-(4-Aminophenoxy)-N-methylpicolinamide and its Derivatives in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identified and potential molecular targets of the chemical scaffold 4-(4-aminophenoxy)-N-methylpicolinamide and its notable derivatives in the context of cancer therapy. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Core Compound and Key Derivatives

The parent compound, this compound, serves as a versatile scaffold for the development of targeted cancer therapeutics. Depending on the specific substitutions and modifications, derivatives of this molecule have been shown to potently and selectively inhibit distinct molecular targets crucial for cancer cell proliferation, survival, and immune evasion. This guide focuses on three primary targets associated with well-characterized derivatives:

-

Colony-Stimulating Factor 1 Receptor (CSF1R) , targeted by ARRY-382 (PF-07265804) .

-

The menin-Mixed Lineage Leukemia (MLL) protein-protein interaction , targeted by MI-463 .

-

c-Met (Hepatocyte Growth Factor Receptor) , a target for various derivatives of the 4-(4-aminophenoxy)picolinamide scaffold.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of key derivatives against their respective targets.

| Compound Name | Target | Assay Type | IC50 / GI50 | Reference |

| ARRY-382 (PF-07265804) | CSF1R | In vitro kinase assay | 9 nM | [1][2] |

| MI-463 | menin-MLL Interaction | Fluorescence Polarization | ~15 nM | [3] |

| MI-463 | MLL-AF9 transformed murine bone marrow cells | Cell Growth Inhibition | 0.23 µM | [4] |

| Compound 46 (derivative) | c-Met | Kinase Assay | 46.5 nM | |

| Compound 46 (derivative) | A549 cells | Antiproliferative Activity | 0.26 µM |

Signaling Pathways and Mechanisms of Action

Inhibition of these targets disrupts key signaling cascades involved in oncogenesis.

CSF1R Signaling Pathway

ARRY-382 is a selective inhibitor of the CSF1R tyrosine kinase.[5][6] CSF1R signaling is crucial for the differentiation and function of tumor-associated macrophages (TAMs), which play a significant role in creating an immunosuppressive tumor microenvironment.[5][6] By inhibiting CSF1R, ARRY-382 is thought to reduce the number of TAMs and reprogram remaining macrophages to support anti-tumor T-cell activity.[6] Downstream signaling of CSF1R involves the activation of pathways such as the ERK pathway.[7]

Menin-MLL Interaction

MI-463 is a potent inhibitor of the protein-protein interaction between menin and MLL.[8] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[9][10] The menin-MLL complex is responsible for the aberrant expression of downstream target genes such as HOXA9 and MEIS1, which drive leukemic cell proliferation and block differentiation.[8][11] By disrupting this interaction, MI-463 leads to the downregulation of these oncogenic genes.[8]

c-Met Signaling Pathway

Derivatives of 4-(4-aminophenoxy)picolinamide have been designed to inhibit the c-Met receptor tyrosine kinase.[12] c-Met and its ligand, hepatocyte growth factor (HGF), are implicated in the progression of various cancers.[13] Activation of c-Met triggers multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which promote cell proliferation, survival, motility, and invasion.[13][14]

Experimental Protocols

In Vitro Kinase Assay (General Protocol for CSF1R and c-Met)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase (e.g., CSF1R, c-Met)

-

Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

-

Kinase assay buffer

-

ATP solution

-

Test compound (e.g., ARRY-382) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%). Prepare a master mix of the kinase and its substrate in kinase assay buffer.

-

Assay Plate Setup: Add the diluted test compound or vehicle control (DMSO in buffer) to the wells of the assay plate.

-

Kinase Reaction Initiation: Add the kinase/substrate master mix to each well to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Signal Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This protocol is used to identify and characterize inhibitors of the menin-MLL protein-protein interaction.

Materials:

-

Recombinant human menin protein

-

Fluorescently labeled MLL-derived peptide (e.g., FAM-MBM1)

-

Assay buffer

-

Test compound (e.g., MI-463) dissolved in DMSO

-

Black, low-volume 384-well plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Plate Setup: Add the diluted test compound or vehicle control to the wells.

-

Add Menin: Add a solution of the menin protein to each well.

-

Add Fluorescent Peptide: Add the fluorescently labeled MLL peptide to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Data Acquisition: Measure the fluorescence polarization in each well using a plate reader.

-

Data Analysis: In the absence of an inhibitor, the fluorescent peptide binds to the larger menin protein, resulting in a high polarization value. In the presence of a competing inhibitor, the fluorescent peptide is displaced, leading to a lower polarization value. Calculate the percent inhibition and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of a compound on cancer cell proliferation and viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a multi-well spectrophotometer.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

References

- 1. selleckchem.com [selleckchem.com]

- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. broadpharm.com [broadpharm.com]

- 7. CSF-1R in Cancer: More than a Myeloid Cell Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. benchchem.com [benchchem.com]

- 13. A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

In-Depth Technical Guide: 4-(4-Aminophenoxy)-N-methylpicolinamide and its Role in MET Protein Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Aminophenoxy)-N-methylpicolinamide is a molecule of significant interest in oncology drug discovery. It is a key synthetic intermediate for the multi-kinase inhibitor Sorafenib and is also independently investigated as a potential anti-tumor agent through the inhibition of the MET protein kinase.[1] The MET receptor tyrosine kinase is a critical driver of cell growth, survival, and motility, making it a prime target for cancer therapy.[2] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, mechanism of action as a MET inhibitor, and its anti-proliferative activities. This document includes available quantitative data, detailed experimental protocols, and visual representations of the MET signaling pathway and experimental workflows to support further research and development.

Introduction to this compound

This compound is a synthetic compound that has garnered attention for its potential as an anti-cancer agent.[2] Its structural features make it a versatile scaffold for the development of targeted cancer therapies.[2] The molecule's primary recognized role is as a crucial intermediate in the synthesis of Sorafenib, a drug that targets multiple receptor tyrosine kinases.[1] However, research also points to its intrinsic activity against the MET protein kinase, a key player in various cancers.[2]

The MET Signaling Pathway and Inhibition

The MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding with its ligand, hepatocyte growth factor (HGF), activates a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, are integral to cell proliferation, survival, and migration. Dysregulation of the HGF/MET axis is implicated in the development and progression of numerous cancers.

MET Signaling Pathway Diagram

References

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Aminophenoxy)-N-methylpicolinamide (Sorafenib Impurity A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Aminophenoxy)-N-methylpicolinamide, a key intermediate and known impurity in the synthesis of the multi-kinase inhibitor Sorafenib, is of significant interest in pharmaceutical development and quality control.[1] Designated as Sorafenib Impurity A, understanding its physicochemical properties, particularly solubility and stability, is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and proposes potential degradation pathways.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | Sorafenib Impurity A, Sorafenib Aminophenoxy Impurity | [1] |

| CAS Number | 284462-37-9 | [1] |

| Molecular Formula | C₁₃H₁₃N₃O₂ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| Appearance | Brown Solid | [1] |

Solubility Profile

Quantitative public data on the solubility of this compound is limited. The available information indicates qualitative solubility in select organic solvents.

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | N/A |

Given the limited specific data, a generalized experimental protocol for determining the thermodynamic solubility of a pharmaceutical compound is provided in Section 5.1. For context, the parent drug, Sorafenib, is known to be poorly soluble in aqueous media across a pH range of 1.2 to 7.4, which is a limiting factor for its bioavailability.[2][3] The solubility of Sorafenib tosylate, a salt form of the API, has been investigated in various media, including buffers with surfactants, to enhance its dissolution.[2]

Stability Profile and Degradation Pathways

There are no specific public studies detailing the forced degradation of this compound. However, extensive research on the stability of Sorafenib under stress conditions provides a framework for understanding the potential degradation of this impurity.[4][5][6][7][8] Forced degradation studies on Sorafenib have been conducted under acidic, basic, oxidative, thermal, and photolytic conditions as per ICH guidelines.[4][7][8]

Based on the chemical structure of this compound, which contains susceptible functional groups such as an ether linkage, an amide bond, and an aromatic amine, several degradation pathways can be postulated.

Proposed Degradation Pathways

-

Hydrolysis: The amide and ether linkages are susceptible to hydrolysis under acidic and basic conditions. Acid-catalyzed hydrolysis could cleave the amide bond to yield 4-(4-aminophenoxy)picolinic acid and methylamine. The ether bond could also be cleaved under harsh acidic conditions.

-

Oxidation: The aromatic amine group is prone to oxidation, potentially forming N-oxide or other oxidative degradation products. The pyridine (B92270) ring may also be susceptible to oxidation.

-

Photodegradation: Aromatic compounds can be susceptible to photodegradation. The extent of degradation would depend on the wavelength and intensity of the light source.

A proposed logical workflow for identifying these degradation pathways is visualized below.

References

- 1. kmpharma.in [kmpharma.in]

- 2. Structural Polymorphism of Sorafenib Tosylate as a Key Factor in Its Solubility Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP4032529A1 - Sorafenib pharmaceutical composition having high bioavailability and application - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. wjpls.org [wjpls.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. wjbphs.com [wjbphs.com]

- 8. jrtdd.com [jrtdd.com]

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Characterization of 4-(4-Aminophenoxy)-N-methylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction